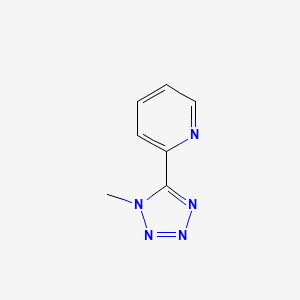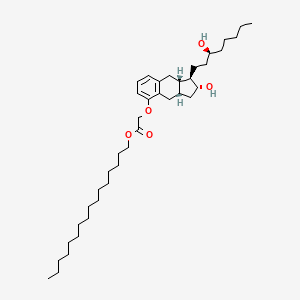
Treprostinil palmitil
Overview
Description
Treprostinil palmitil is a prodrug of treprostinil, a prostacyclin vasodilator widely used for the treatment of pulmonary arterial hypertension. This compound is designed to provide sustained release of treprostinil in the lungs, potentially enabling a once-daily dosing regimen and significantly higher tolerated doses compared with currently available treprostinil formulations .
Preparation Methods
Treprostinil palmitil is synthesized through esterification of treprostinil with palmitic acid. The synthetic route involves the reaction of treprostinil with palmitoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial production methods involve the use of large-scale reactors and stringent quality control measures to ensure the purity and stability of the final product. The process includes steps such as purification by recrystallization or chromatography and rigorous testing for impurities and degradation products .
Chemical Reactions Analysis
Treprostinil palmitil undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to release treprostinil and palmitic acid.
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions are treprostinil, palmitic acid, and various oxidized or reduced derivatives .
Scientific Research Applications
Treprostinil palmitil has several scientific research applications, including:
Chemistry: this compound is used as a model compound to study esterification reactions and the stability of ester bonds under various conditions.
Biology: In biological research, this compound is used to investigate the pharmacokinetics and pharmacodynamics of prodrugs and their sustained release properties.
Medicine: this compound is primarily used in the treatment of pulmonary arterial hypertension. Its sustained release properties make it a valuable tool for studying long-term drug delivery systems.
Industry: In the pharmaceutical industry, this compound is used in the development of inhalation aerosols and other drug delivery systems for pulmonary diseases
Mechanism of Action
Treprostinil palmitil exerts its effects by releasing treprostinil, which is a potent vasodilator. Treprostinil acts on the prostacyclin receptors in the pulmonary and systemic arterial vascular beds, leading to vasodilation and inhibition of platelet aggregation. This results in reduced pulmonary artery pressure, improved systemic oxygen transport, and increased cardiac output .
The molecular targets of treprostinil include the prostacyclin receptors (IP receptors) and the pathways involved in vasodilation and platelet inhibition. Treprostinil also affects the cyclic adenosine monophosphate (cAMP) pathway, leading to relaxation of vascular smooth muscle cells .
Comparison with Similar Compounds
Treprostinil palmitil is unique compared to other similar compounds due to its sustained release properties and higher tolerated doses. Similar compounds include:
Epoprostenol: A synthetic prostacyclin with a short half-life, requiring continuous infusion.
Iloprost: Another prostacyclin analog used for pulmonary arterial hypertension, available in inhaled and intravenous forms.
Selexipag: An oral prostacyclin receptor agonist with a longer half-life than epoprostenol
This compound stands out due to its ability to provide sustained release of treprostinil, reducing the frequency of dosing and potentially improving patient compliance .
Properties
IUPAC Name |
hexadecyl 2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H66O5/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-19-26-43-39(42)30-44-38-23-20-21-31-27-35-32(28-36(31)38)29-37(41)34(35)25-24-33(40)22-18-6-4-2/h20-21,23,32-35,37,40-41H,3-19,22,24-30H2,1-2H3/t32-,33-,34+,35-,37+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKCXRVJBBLBSX-HDMCCQRMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)COC1=CC=CC2=C1CC3CC(C(C3C2)CCC(CCCCC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC(=O)COC1=CC=CC2=C1C[C@H]3C[C@H]([C@@H]([C@H]3C2)CC[C@H](CCCCC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1706528-83-7 | |
| Record name | Treprostinil palmitil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1706528837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TREPROSTINIL PALMITIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GJK87S89F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-tert-Butyl 3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate](/img/structure/B3323713.png)
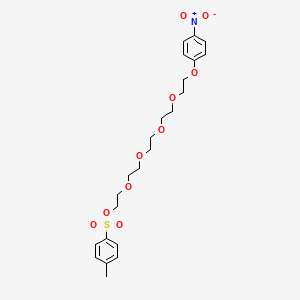
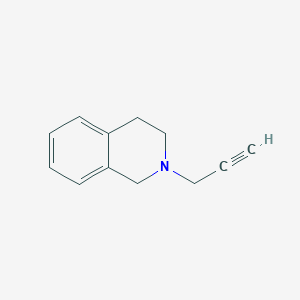
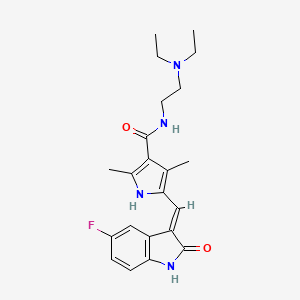
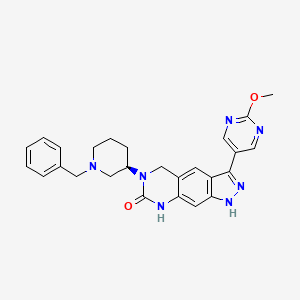
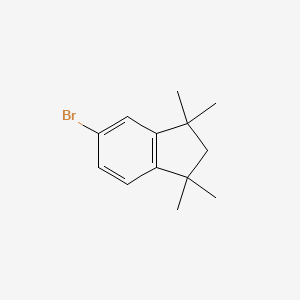
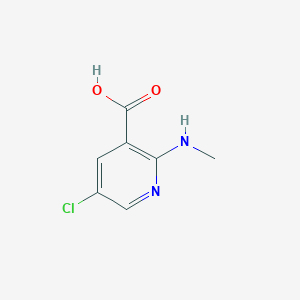
![2-[Bis(3-aminopropyl)amino]ethanol](/img/structure/B3323761.png)
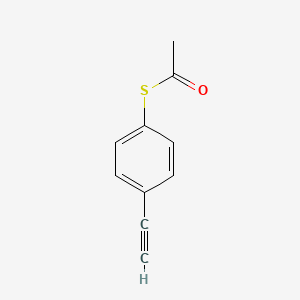

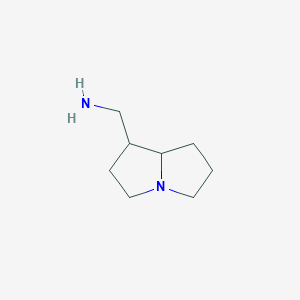

![8-((3R,4S)-4-ethylpyrrolidin-3-yl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine](/img/structure/B3323806.png)
